molecular formula C16H23NO2 B5321953 1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine

1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine

Cat. No. B5321953
M. Wt: 261.36 g/mol
InChI Key: VCWYWFGGRRZVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine, also known as Etorphine, is a potent opioid analgesic drug that is commonly used in veterinary medicine to immobilize large animals such as elephants, rhinoceroses, and giraffes. Etorphine is classified as a Schedule II controlled substance due to its high potential for abuse and addiction. In

Mechanism of Action

1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine acts as a potent agonist at the mu-opioid receptor, which is the primary target of most opioid analgesics. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in a decrease in pain perception and an increase in pain tolerance. This compound also has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. It also has potent antinociceptive effects, which can lead to a loss of sensation and motor function in immobilized animals. This compound has been shown to produce dose-dependent decreases in heart rate and blood pressure, which can be problematic in some animal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine in laboratory experiments is its high potency and rapid onset of action. This makes it a useful tool for studying pain pathways and opioid receptor function in animal models. However, this compound is also highly addictive and has a high potential for abuse, which can be a limitation in some research settings. Additionally, the respiratory depression and bradycardia associated with this compound use can be problematic in some animal species, and careful monitoring is required to prevent adverse effects.

Future Directions

There are a number of potential future directions for research on 1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine, including the development of new opioid analgesics with improved safety and efficacy profiles. Additionally, further studies are needed to investigate the neurobiological mechanisms of opioid addiction and tolerance, and to identify new targets for the treatment of chronic pain. Finally, research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in different animal species, in order to optimize its use as an immobilizing agent in veterinary medicine.

Synthesis Methods

1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine is synthesized by the reaction of 1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidin-4-ol with N-methylpyrrolidine in the presence of sodium hydride. The resulting product is then purified by column chromatography and recrystallization to obtain pure this compound.

Scientific Research Applications

1-(4-ethoxy-3-methylbenzoyl)-3-methylpiperidine has been extensively studied for its use in veterinary medicine as an immobilizing agent for large animals. It has also been used in research studies to investigate the neurobiological mechanisms of opioid addiction and tolerance. This compound has been found to be a highly effective analgesic with a rapid onset of action and a long duration of effect, making it a useful tool for studying pain pathways in animal models.

properties

IUPAC Name

(4-ethoxy-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-19-15-8-7-14(10-13(15)3)16(18)17-9-5-6-12(2)11-17/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWYWFGGRRZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.